4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
CAS No.: 2222997-45-5
Cat. No.: VC11494447
Molecular Formula: C17H25BO3
Molecular Weight: 288.2 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane - 2222997-45-5](/images/no_structure.jpg)
Specification
CAS No. | 2222997-45-5 |
---|---|
Molecular Formula | C17H25BO3 |
Molecular Weight | 288.2 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 |
Standard InChI Key | COOKAANVBSLXEY-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCO3 |
Introduction
Chemical Identity and Structural Features
The IUPAC name 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane delineates its structure: a dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions and a para-substituted phenyl group bearing a tetrahydropyran-2-yl (oxan-2-yl) moiety. The molecular formula is C₁₇H₂₄BO₃, with a molecular weight of 287.18 g/mol .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄BO₃ |
Molecular Weight | 287.18 g/mol |
CAS Registry Number | 91667919 (PubChem CID) |
Boron Coordination | Trigonal planar |
X-ray diffraction studies of analogous boronic esters, such as (Z)-1-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino]but-2-en-1-one, confirm the trigonal planar geometry around the boron atom . The dioxaborolane ring adopts a chair-like conformation, while the tetrahydropyranyl group introduces steric bulk that influences reactivity .
Synthesis and Manufacturing
The synthesis of 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves a two-step process: (1) functionalization of the phenyl ring with a tetrahydropyranyl group and (2) boronic ester formation.
Tetrahydropyranyl Substitution
The oxan-2-yl group is introduced via acid-catalyzed nucleophilic substitution. For example, 4-bromophenol reacts with dihydropyran in the presence of p-toluenesulfonic acid to yield 4-(oxan-2-yl)phenol. This intermediate is then protected or further functionalized .
Boronic Ester Formation
The boronic ester is synthesized using a Miyaura borylation reaction. A representative procedure involves reacting 4-(oxan-2-yl)phenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran at −78°C . Alternative methods employ pinacol boronate esters, as demonstrated in the synthesis of [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, which achieves yields up to 88% .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Tetrahydropyranylation | Dihydropyran, p-TsOH, CH₂Cl₂, 25°C, 12 h | 75–85% |
Miyaura Borylation | Mg, 2-isopropoxyboronate, THF, −78°C | 60–70% |
Physicochemical Properties
The compound is a white to off-white crystalline solid with a melting point range of 110–115°C, consistent with related boronic esters . Its solubility profile includes high miscibility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water (<0.1 mg/mL) .
Spectroscopic Characterization
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IR Spectroscopy: Strong B–O stretching at 1,320–1,350 cm⁻¹ and aromatic C–H bending at 690–710 cm⁻¹ .
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¹H NMR (CDCl₃): δ 1.25 (s, 12H, CH₃), 3.45–3.70 (m, 4H, tetrahydropyranyl O–CH₂), 7.45 (d, J=8.2 Hz, 2H, aromatic), 7.85 (d, J=8.2 Hz, 2H, aromatic) .
Applications in Organic Synthesis
As a boronic ester, this compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its tetrahydropyranyl group enhances stability during storage and reaction conditions, making it preferable to unprotected boronic acids .
Case Study: Synthesis of Biaryl Derivatives
In a model reaction, 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane couples with 4-bromotoluene under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 4′-methyl-[1,1′-biphenyl]-4-yl-oxan-2-yl with 82% efficiency .
Recent Research and Developments
Recent crystallographic studies highlight the electronic interplay between the boron atom and the aromatic system. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits partial conjugation with the phenyl ring, stabilizing the boron center and modulating reactivity . Innovations in flow chemistry have also enabled gram-scale synthesis with reduced reaction times .
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